2-Furancarbonyl chloride, 3-(chloromethyl)-
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Overview
Description
2-Furancarbonyl chloride, 3-(chloromethyl)- is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl chloride and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 3-(chloromethyl)- typically involves the chlorination of 2-furancarboxylic acid. The process can be summarized as follows:
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Chlorination of 2-Furancarboxylic Acid: : The starting material, 2-furancarboxylic acid, is reacted with thionyl chloride (SOCl2) to produce 2-furancarbonyl chloride. The reaction is carried out under reflux conditions at approximately 100°C for about 1 hour. The excess thionyl chloride is then removed by distillation, and the product is purified by collecting the fraction boiling at 173-174°C .
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Chloromethylation: : The 2-furancarbonyl chloride is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 3-position of the furan ring, yielding 2-Furancarbonyl chloride, 3-(chloromethyl)- .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, 3-(chloromethyl)- undergoes various types of chemical reactions, including:
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Nucleophilic Substitution: : The carbonyl chloride and chloromethyl groups are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can readily react with these groups to form corresponding amides, esters, and thioesters .
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Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
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Cyclization Reactions: : The compound can participate in cyclization reactions to form various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used under mild conditions (room temperature to 50°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides and Esters: From nucleophilic substitution reactions.
Furanones and Tetrahydrofuran Derivatives: From oxidation and reduction reactions.
Pyrazoles and Other Heterocycles: From cyclization reactions.
Scientific Research Applications
2-Furancarbonyl chloride, 3-(chloromethyl)- has diverse applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
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Biology: : The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function. It can also be used to introduce reactive groups into biomolecules for further conjugation .
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Medicine: : It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial and fungal infections. Its derivatives have shown potential as antimicrobial agents.
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Industry: : The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 3-(chloromethyl)- is primarily based on its reactivity towards nucleophiles. The carbonyl chloride and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.
Comparison with Similar Compounds
Similar Compounds
2-Furancarbonyl chloride: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Furancarbonyl chloride, 2-(chloromethyl)-: Isomeric compound with different reactivity and applications.
2-Furancarboxylic acid: Precursor to 2-Furancarbonyl chloride, 3-(chloromethyl)-, used in similar synthetic applications.
Uniqueness
2-Furancarbonyl chloride, 3-(chloromethyl)- is unique due to the presence of both the carbonyl chloride and chloromethyl groups, which confer high reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
246178-73-4 |
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Molecular Formula |
C6H4Cl2O2 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
3-(chloromethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
InChI Key |
BBZHEHJSAQYKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CCl)C(=O)Cl |
Origin of Product |
United States |
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